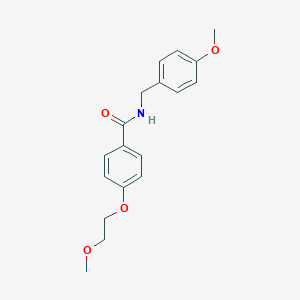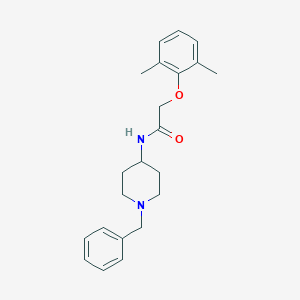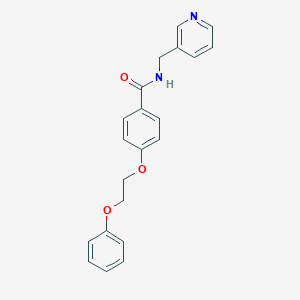![molecular formula C20H24N2O3 B268967 N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide](/img/structure/B268967.png)
N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as IBOP or IBOPA and belongs to the class of phenylbutanamides. This compound has gained significant attention in recent years due to its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of IBOP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. IBOP has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and cell differentiation.
Biochemical and Physiological Effects:
IBOP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IBOP has also been shown to reduce fever and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IBOP is its relatively low toxicity, which makes it suitable for use in animal studies. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of IBOP is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on IBOP. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IBOP has been shown to have neuroprotective effects in animal models, and further research in this area could lead to the development of new treatments for these devastating diseases. Another area of interest is the development of new formulations of IBOP that improve its solubility and bioavailability, which could make it a more effective therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of IBOP and its potential applications in treating a range of diseases.
Synthesemethoden
The synthesis of IBOP involves the reaction of 4-aminophenyl-2-phenoxybutyric acid with isobutyryl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain IBOP in high purity.
Wissenschaftliche Forschungsanwendungen
IBOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. IBOP has also been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[4-(2-methylpropanoylamino)phenyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-18(25-17-8-6-5-7-9-17)20(24)22-16-12-10-15(11-13-16)21-19(23)14(2)3/h5-14,18H,4H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
CUXKIFSIJGULGI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)C)OC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)C)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268885.png)
![3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268890.png)
![3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268892.png)
![3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B268894.png)
![2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B268895.png)
![3-[(diphenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268896.png)
![4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268897.png)
![N-(4-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268898.png)

![N-[3-(acetylamino)phenyl]-2-(2-bromo-4-chlorophenoxy)acetamide](/img/structure/B268902.png)

![3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide](/img/structure/B268907.png)
![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268908.png)
